4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene
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Overview
Description
4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a difluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene typically involves multiple steps:
tert-Butylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride (C₄H₉Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Difluoroethoxylation: The difluoroethoxy group can be attached through a nucleophilic substitution reaction using 2,2-difluoroethanol (C₂H₄F₂O) and a suitable base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH) can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium can be used for oxidation.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Major Products
Substitution: 4-Methoxy-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene.
Oxidation: 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzoic acid.
Reduction: 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)cyclohexane.
Scientific Research Applications
4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(tert-butyl)-1-methoxybenzene: Similar structure but with a methoxy group instead of a difluoroethoxy group.
4-Bromo-2-(tert-butyl)-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a difluoroethoxy group.
4-Bromo-2-(tert-butyl)-1-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a difluoroethoxy group.
Uniqueness
4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-1-(2,2-difluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2O/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6,11H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJWRZLNRFSKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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